molecular formula C21H28N2O3 B304388 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione

1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione

Cat. No. B304388
M. Wt: 356.5 g/mol
InChI Key: RIHKIVILVWMRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione, also known as Y-27632, is a small molecule inhibitor that selectively targets Rho-associated protein kinase (ROCK). This compound has been extensively studied for its potential in treating a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. In

Mechanism of Action

1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione selectively targets Rho-associated protein kinase (ROCK), which is involved in a variety of cellular processes, including cell migration, proliferation, and apoptosis. By inhibiting ROCK, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione can modulate these cellular processes and ultimately lead to therapeutic effects.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects. In cancer cells, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In cardiovascular cells, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been shown to increase the expression of endothelial nitric oxide synthase (eNOS), which is involved in vasodilation and blood flow regulation. In neurological cells, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been shown to promote the growth and differentiation of neural stem cells.

Advantages and Limitations for Lab Experiments

1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has several advantages for use in lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and administer to cells or animals. It is also highly selective for ROCK, which reduces the potential for off-target effects. However, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione does have some limitations. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic effects. Additionally, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione may have variable effects depending on the cell type or disease model being studied.

Future Directions

There are several future directions for research on 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione. One area of interest is the potential for 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione to be used in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Another area of interest is the development of more potent and selective ROCK inhibitors that may have improved therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione in different disease models.

Synthesis Methods

The synthesis of 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione involves a multi-step process that begins with the reaction of ethyl 4-bromobenzoate with 1,2,3,4-tetrahydroisoquinoline to form the intermediate compound 1-(4-bromophenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione. This intermediate is then treated with sodium ethoxide and ethyl iodide to yield the final product, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been extensively studied for its potential in treating a variety of diseases, including cancer, cardiovascular disease, and neurological disorders. In cancer research, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been shown to inhibit the migration and invasion of cancer cells, as well as enhance the sensitivity of cancer cells to chemotherapy. In cardiovascular research, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been shown to improve cardiac function and reduce myocardial infarction size. In neurological research, 1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione has been shown to promote axonal regeneration and improve functional recovery after spinal cord injury.

properties

Product Name

1-(4-ethoxyphenyl)-3-octahydro-1(2H)-quinolinyl-2,5-pyrrolidinedione

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H28N2O3/c1-2-26-17-11-9-16(10-12-17)23-20(24)14-19(21(23)25)22-13-5-7-15-6-3-4-8-18(15)22/h9-12,15,18-19H,2-8,13-14H2,1H3

InChI Key

RIHKIVILVWMRSX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4

Origin of Product

United States

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